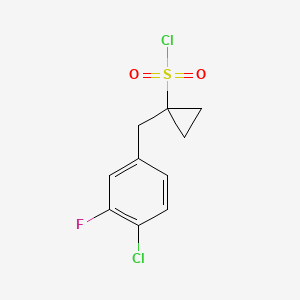
1-(4-Chloro-3-fluorobenzyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a cyclopropane ring, a sulfonyl chloride group, and a substituted phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzyl chloride and cyclopropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3-fluorobenzyl chloride is reacted with cyclopropane-1-sulfonyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar nucleophilic substitution reactions.
Benzenesulfonyl chloride: Another aromatic sulfonyl chloride with different reactivity due to the absence of the cyclopropane ring.
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing trifluoromethyl group, leading to higher reactivity.
The uniqueness of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride lies in its combination of a cyclopropane ring and a substituted phenyl ring, providing distinct steric and electronic properties that influence its reactivity and applications.
Properties
Molecular Formula |
C10H9Cl2FO2S |
|---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2FO2S/c11-8-2-1-7(5-9(8)13)6-10(3-4-10)16(12,14)15/h1-2,5H,3-4,6H2 |
InChI Key |
FVBVTOMEPQFMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















